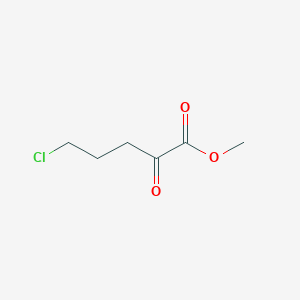
Methyl 5-chloro-2-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-oxopentanoate is an organic compound with the molecular formula C6H9ClO3. It is a methyl ester derivative of 5-chloro-2-oxopentanoic acid. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mécanisme D'action
Target of Action
Methyl 5-chloro-2-oxopentanoate is a chemical compound with the formula C6H9ClO3 It is often used as a reagent and intermediate in organic synthesis .
Mode of Action
Compounds similar to it, such as aldehydes and ketones, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen acts as a nucleophile in these reactions .
Biochemical Pathways
It’s worth noting that the compound can be involved in base-catalysed michael additions , which are fundamental reactions in organic chemistry.
Pharmacokinetics
Its physical and chemical properties such as density (1191 g/mL at 25 °C), boiling point (110 °C/17 mmHg), and water solubility (reacts) can influence its bioavailability .
Result of Action
It is known that the compound is used as a reagent and intermediate in organic synthesis , suggesting that it plays a role in the formation of other compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity with water suggests that it may behave differently in aqueous environments . Additionally, it should be stored in an inert atmosphere at 2-8°C due to its sensitivity to moisture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-oxopentanoate can be synthesized through the reaction of methyl butyrate with chloroformyl chloride. The reaction typically involves the use of a base catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize readily available raw materials and optimized reaction conditions to achieve efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-chloro-2-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), base catalysts, moderate temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Hydrolysis: Acidic or basic conditions, water.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-chloro-2-hydroxypentanoate.
Hydrolysis: 5-chloro-2-oxopentanoic acid and methanol.
Applications De Recherche Scientifique
Methyl 5-chloro-2-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Methyl 5-chloro-5-oxopentanoate: Similar structure but with a different position of the carbonyl group.
Methyl 5-chloro-5-oxovalerate: Another closely related compound with similar reactivity and applications.
Uniqueness: Methyl 5-chloro-2-oxopentanoate is unique due to its specific structural configuration, which imparts distinct reactivity and makes it suitable for particular synthetic applications. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
methyl 5-chloro-2-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-10-6(9)5(8)3-2-4-7/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGRCTRIKUJTNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
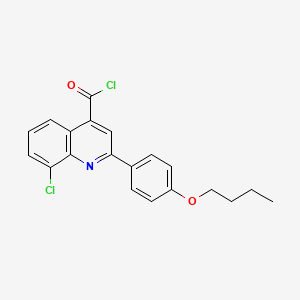

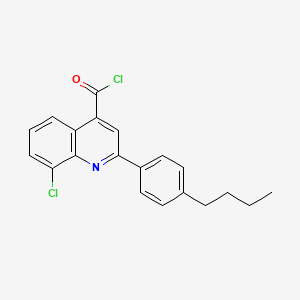
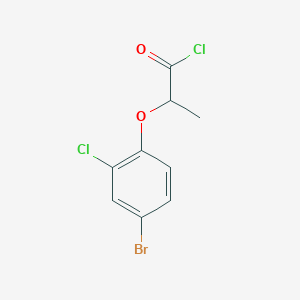
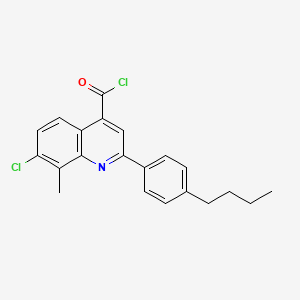
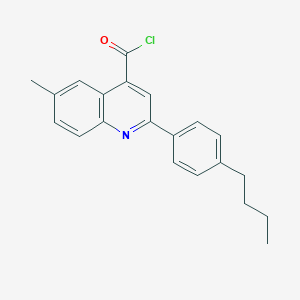

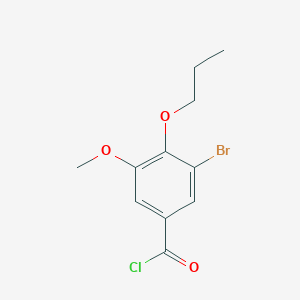
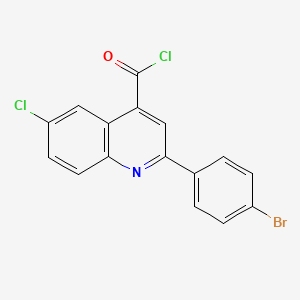
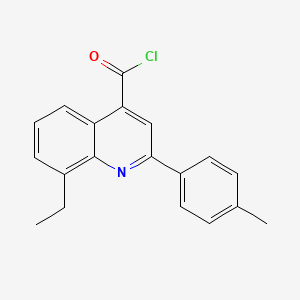
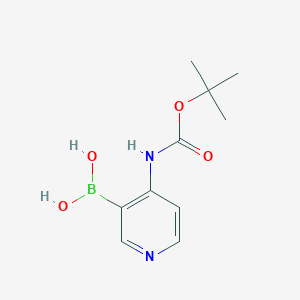
![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)
![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)
